molecular formula C12H18Cl2N2 B7867390 N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine

N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7867390
M. Wt: 261.19 g/mol
InChI Key: TZOHMNZANYPNOR-UHFFFAOYSA-N
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Description

N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine is a chemical compound with the molecular formula C11H16Cl2N2 This compound is characterized by the presence of a dichlorobenzyl group attached to an isopropylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine typically involves the reaction of 2,6-dichlorobenzyl chloride with isopropylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microchannel reactors can enhance the efficiency of the reaction by providing better control over reaction parameters such as temperature and mixing.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl chloride: A precursor in the synthesis of N1-(2,6-Dichlorobenzyl)-N1-isopropylethane-1,2-diamine.

    2,6-Dichlorobenzyl alcohol: Another related compound with similar chemical properties.

    2,6-Dichlorobenzyl bromide: Used in similar synthetic applications.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dichlorobenzyl group and isopropylethane-1,2-diamine backbone make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-[(2,6-dichlorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2/c1-9(2)16(7-6-15)8-10-11(13)4-3-5-12(10)14/h3-5,9H,6-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOHMNZANYPNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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